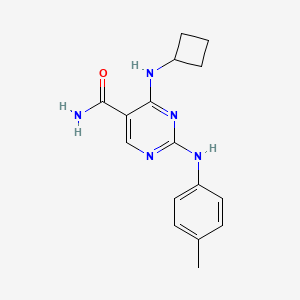
N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of a piperidine ring, which also contains a carboxamide group and a ketone functional group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperidine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperidine derivatives . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ketone group at the 4-position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can also be reduced to form alcohols or other reduced products.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives with different functional groups.
科学的研究の応用
N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxylate: This compound has a similar structure but contains a carboxylate group instead of a carboxamide group.
N-(cyclohexylmethyl)-4-hydroxypiperidine-1-carboxamide: This derivative has a hydroxyl group at the 4-position instead of a ketone group.
N-(cyclohexylmethyl)-4-aminopiperidine-1-carboxamide: This compound features an amino group at the 4-position instead of a ketone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H22N2O2 |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
N-(cyclohexylmethyl)-4-oxopiperidine-1-carboxamide |
InChI |
InChI=1S/C13H22N2O2/c16-12-6-8-15(9-7-12)13(17)14-10-11-4-2-1-3-5-11/h11H,1-10H2,(H,14,17) |
InChIキー |
SWJYBKOORVPBDF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CNC(=O)N2CCC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)



![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)


![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)


![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)

